molecular formula C5H8NO4- B1238996 3-Aminopentanedioate

3-Aminopentanedioate

Cat. No.: B1238996
M. Wt: 146.12 g/mol
InChI Key: BBJIPMIXTXKYLZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Its esterified and salt forms, such as dimethyl 3-aminopentanedioate hydrochloride (CAS 77313-10-1) and dimethyl this compound acetate (CAS 1345983-89-2), are widely utilized in pharmaceutical synthesis and chemical research. These compounds are characterized by their molecular flexibility, enabling applications as intermediates in organic synthesis, particularly in peptide and lactam formation .

Key properties include:

  • Dimethyl this compound hydrochloride: Molecular formula C₇H₁₄ClNO₄, molecular weight 211.64 g/mol, stored at room temperature in a dry, sealed environment .
  • Dimethyl this compound acetate: Molecular formula C₉H₁₇NO₆, molecular weight 235.23 g/mol, purity ≥99%, stored under inert atmosphere .

Properties

Molecular Formula

C5H8NO4-

Molecular Weight

146.12 g/mol

IUPAC Name

3-azaniumylpentanedioate

InChI

InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1

InChI Key

BBJIPMIXTXKYLZ-UHFFFAOYSA-M

SMILES

C(C(CC(=O)[O-])[NH3+])C(=O)[O-]

Canonical SMILES

C(C(CC(=O)[O-])[NH3+])C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ester Group Impact : Methyl and ethyl esters (e.g., dimethyl vs. diethyl) influence solubility and reactivity. Bulkier groups like benzyl () may enhance steric hindrance, affecting reaction kinetics in synthetic pathways .
  • Salt Form Differences : Hydrochloride salts are more hygroscopic and may require stricter moisture control compared to acetates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopentanedioate
Reactant of Route 2
3-Aminopentanedioate

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